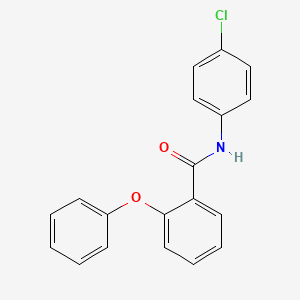

N-(4-chlorophenyl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCJLRUIAXQFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-phenoxybenzamide typically involves the reaction of 4-chloroaniline with 2-phenoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-phenoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Impact :

- Electron-withdrawing groups (e.g., Cl, NO2) enhance stability and intermolecular interactions (e.g., hydrogen bonding in crystal structures ).

- Phenoxy vs.

Insecticidal Activity

- This compound analogs: Pyridine-containing derivatives (e.g., compound 2 in ) exhibit 2–3× higher activity against cowpea aphids than acetamiprid, a commercial neonicotinoid .

- Thiazole derivatives (e.g., ) show plant growth modulation (129.23% activity), suggesting divergent applications compared to insecticidal chlorophenyl-benzamides .

Antioxidant Potential

- Hydroxamic acids with N-(4-chlorophenyl) groups (e.g., compounds 6–10 in ) demonstrate radical scavenging activity, contrasting with the agrochemical focus of phenoxybenzamides .

Physicochemical Properties

Fluorescence Behavior

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits optimal fluorescence at pH 5 and 25°C , with a detection limit (LOD) of 0.2691 mg·L<sup>−1</sup> . In contrast, hydroxy-substituted analogs (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide) lack significant fluorescence due to quenching by hydroxyl groups .

Crystallographic Features

- Dihedral Angles : The angle between aromatic rings ranges from 20.02° (hydroxybenzamide ) to near-planar arrangements in methoxy derivatives, affecting packing efficiency and solubility.

- Hydrogen Bonding : Hydroxybenzamides form S(6) motifs via N–H⋯O and C–H⋯O bonds, stabilizing 1D polymer chains , whereas bromo/nitro derivatives exhibit dimeric arrangements .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-phenoxybenzamide, and how are coupling reagents utilized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, carboxylic acid derivatives react with 4-chloroaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. The reaction occurs at -50°C to minimize side reactions. Post-synthesis, purity is confirmed via IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (aromatic proton signals), and elemental analysis .

Q. Which analytical techniques are recommended for characterizing this compound?

- Key Techniques :

- Spectroscopy : IR for amide bond confirmation, ¹H-NMR for structural elucidation.

- Mass Spectrometry : High-resolution MS for molecular weight validation.

- Fluorescence Spectroscopy : Used to study emission properties (λex = 340 nm, λem = 380 nm) and quantify parameters like LOD (0.2691 mg/L) and LOQ (0.898 mg/L) .

Q. How do environmental variables (pH, temperature) affect the fluorescence properties of this compound?

- Optimization : Fluorescence intensity peaks at pH 5 and 25°C , with stability maintained over 24 hours. Solvent polarity (e.g., DMF vs. ethanol) and concentration (10⁻⁴–10⁻⁶ M) significantly impact emission intensity. These conditions are critical for designing fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across different methodologies?

- Troubleshooting : Compare activation strategies (e.g., acyl chloride vs. carbodiimide-mediated coupling). For instance, DCC/HOBt at low temperatures reduces racemization. Validate purity via HPLC or TLC, and optimize reaction time/temperature gradients. Conflicting data may arise from incomplete activation or solvent impurities .

Q. What experimental designs are effective for screening antimicrobial activity of this compound?

- Protocol : Use microdilution assays (e.g., broth dilution in 96-well plates) against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values can be determined alongside cytotoxicity studies (e.g., MTT assays) to assess selectivity .

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase enzymes).

- Molecular Dynamics (MD) : Simulate binding stability in physiological conditions .

Q. What strategies are employed to study the compound’s stability under stress conditions?

- Degradation Studies : Expose to UV light , elevated temperatures (40–60°C), and acidic/alkaline buffers (pH 2–10). Monitor degradation via HPLC-MS. For example, fluorescence stability studies show no significant intensity loss over 24 hours at 25°C, suggesting robustness in short-term assays .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with receptors.

- Fluorescence Quenching : Assess interactions with biomacromolecules (e.g., DNA, albumin).

- Enzyme Inhibition Assays : Test activity against targets like cyclooxygenase or acetylcholinesterase .

Key Notes

- Structural analogs (e.g., agrochemical derivatives in ) suggest broader applications but require validation for this specific compound.

- Fluorescence properties make this compound suitable for bioimaging or sensor development , though further functionalization may be needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.